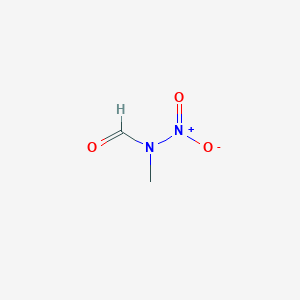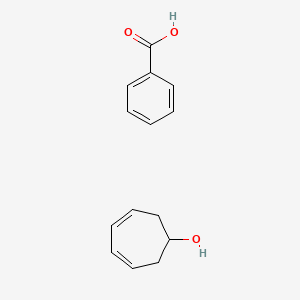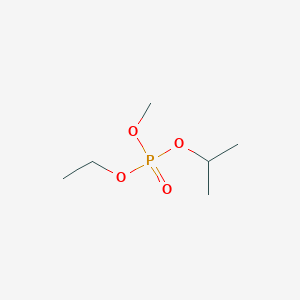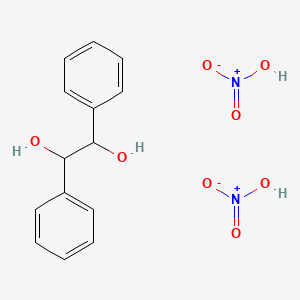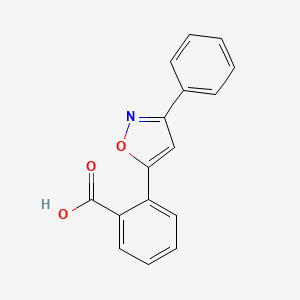![molecular formula C12H16 B14619099 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl CAS No. 60729-30-8](/img/structure/B14619099.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[5210(26)]deca-3,8-diene, 1,4-dimethyl is a complex organic compound with the molecular formula C12H16 It is a derivative of dicyclopentadiene, characterized by its tricyclic structure and the presence of two methyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl typically involves the dimerization of methylcyclopentadiene. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the tricyclic structure. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
化学反应分析
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Hydrogenation reactions can reduce the double bonds in the compound, converting it to a more saturated tricyclic structure.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxygenated derivatives, such as alcohols or ketones.
Reduction: Saturated tricyclic hydrocarbons.
Substitution: Halogenated tricyclic compounds.
科学研究应用
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and advanced materials.
作用机制
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,3-dimethyl
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl is unique due to the specific positioning of the methyl groups at the 1 and 4 positions. This structural variation can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
属性
CAS 编号 |
60729-30-8 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,4-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-4,6,9-11H,5,7H2,1-2H3 |
InChI 键 |
LQCOQEHQUPKMBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2C(C1)C3CC2(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
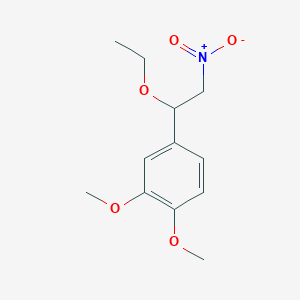
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)

